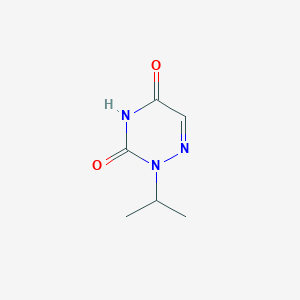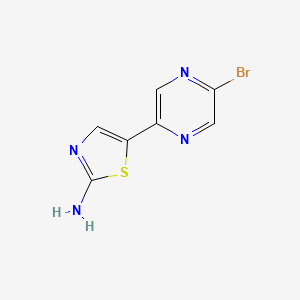![molecular formula C19H18N4O B13092278 7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13092278.png)
7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a pyrido[3,4-d]pyrimidine core, which is a structural motif found in various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[3,4-d]pyrimidine core through a series of cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.
化学反応の分析
Types of Reactions
7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and halogenated pyridine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
7-Deazaadenine Derivatives: These compounds share a similar pyrimidine core and have been studied for their biological activities.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds also feature a fused pyrimidine ring and have shown potential in various medicinal applications.
Uniqueness
What sets 7-Benzyl-2-(pyridin-3-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one apart is its unique combination of a benzyl group and a pyridinyl group attached to the pyrido[3,4-d]pyrimidine core
特性
分子式 |
C19H18N4O |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
7-benzyl-2-pyridin-3-yl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H18N4O/c24-19-16-8-10-23(12-14-5-2-1-3-6-14)13-17(16)21-18(22-19)15-7-4-9-20-11-15/h1-7,9,11H,8,10,12-13H2,(H,21,22,24) |
InChIキー |
AXGUMEUWJRELEK-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1C(=O)NC(=N2)C3=CN=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Pyridin-4-yl)ethyl]morpholine](/img/structure/B13092201.png)

![4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B13092216.png)

![1-(Cyclopropylmethyl)-3,5-diphenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13092225.png)
![2-((1R,4R)-4-(4-(7-amino-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)phenyl)cyclohexyl)acetic acid](/img/structure/B13092229.png)
![2-[3-(3-Fluorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13092231.png)

![2-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092241.png)

![(2S)-3-[4-(2-amino-6-chloropyrimidin-4-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;2-methylpropan-2-amine](/img/structure/B13092254.png)



